3-(Indol-3-YL) lactate
CAS No.: 101312-07-6
Cat. No.: VC20739240
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101312-07-6 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | (2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 |
Standard InChI Key | XGILAAMKEQUXLS-JTQLQIEISA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Chemical Identity and Structure
Molecular Characterization
3-(Indol-3-YL) lactate is a 2-hydroxy carboxylate that exists as the conjugate base of 3-(indol-3-yl)lactic acid. Its molecular formula is C11H10NO3- for the conjugate base and C11H11NO3 for the acid form . The compound has a molecular weight of 204.20 g/mol (conjugate base) or 205.21 g/mol (acid form) . Its structure features an indole ring linked to a lactic acid moiety, creating a compound that functions both as a tryptophan derivative and a hydroxy acid .
Identification Parameters
The compound is identified through various methods in scientific literature and databases. It has been assigned the PubChem Chemical ID 9548603 for the conjugate base, while the parent compound (Indole-3-lactic acid) has the ID 92904 . It is also registered with CAS number 832-97-3 . Additional identifiers include CHEBI ID (CHEBI:17282) and an InChIKey of XGILAAMKEQUXLS-UHFFFAOYSA-M .
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
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3-(indol-3-yl)lactate
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Indole lactate
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2-hydroxy-3-(1H-indol-3-yl)propanoate
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Indolelactate
Biochemical Origin and Metabolism
Tryptophan Metabolism
3-(Indol-3-YL) lactate is a known metabolite involved in tryptophan metabolism. Tryptophan is processed through multiple pathways in both humans and microorganisms, with indole derivatives representing significant metabolic products . This compound specifically represents one of the indole derivatives that emerge from tryptophan processing, highlighting its role in amino acid metabolism and utilization .
Microbial Production
The compound has been identified as a microbial metabolite produced by several bacterial species. Research indicates that urinary indole-3-lactate is produced by Clostridium sporogenes . Additionally, it has been identified as a metabolite of Bifidobacterium, a genus of bacteria commonly found in the human gut microbiome . The microbial origin of this compound underscores the complex relationship between gut microbiota and human health.
Presence in Human Biological Samples
3-(Indol-3-YL) lactate has been detected and quantified in multiple human biological samples. Research has confirmed its presence in human plasma, serum, and urine . This widespread distribution in human biological fluids suggests that the compound plays important physiological roles and may serve as a potential biomarker for certain metabolic or pathological states.
Biological Activities and Functions
Anti-inflammatory Properties
One of the most significant biological activities of 3-(Indol-3-YL) lactate is its anti-inflammatory effect. Research has demonstrated that it exerts protective effects against inflammation, particularly in immature enterocytes . The compound achieves this anti-inflammatory action partly through regulatory effects on STAT1 pathways, which play important roles in IL-1β-induced inflammation . This mechanism suggests potential therapeutic applications in inflammatory conditions, particularly those affecting the intestinal tract.
Gut-Brain Axis Signaling
Recent research has identified 3-(Indol-3-YL) lactate as a signaling molecule in the gut-brain axis. Studies indicate that it signals directly from the gut microbiome to the immune system, potentially explaining correlations between dysregulated levels of this compound and disease progression in conditions such as multiple sclerosis . This signaling function highlights the compound's role in facilitating communication between intestinal microbiota and the central nervous system.
Developmental Regulation
The effects of 3-(Indol-3-YL) lactate appear to be developmentally regulated, showing different protective reactions between immature and mature enterocytes . This age-dependent and region-dependent action suggests that the compound's physiological roles may vary throughout development, with particular significance in early developmental stages. This characteristic makes it especially relevant to pediatric health and disease.
Therapeutic Applications and Research
Necrotizing Enterocolitis Prevention
Research has investigated the potential role of 3-(Indol-3-YL) lactate in preventing necrotizing enterocolitis (NEC) in premature infants . NEC is characterized by excessive inflammation leading to necrosis of the distal ileum and colon. The anti-inflammatory properties of 3-(Indol-3-YL) lactate may help protect immature intestines from this excessive inflammatory response, potentially offering a preventive strategy for this devastating condition .
Atopic Dermatitis Treatment
3-(Indol-3-YL) lactate has been investigated as a candidate substance for the treatment of atopic dermatitis (AD) . Research using human skin equivalents showed that treatment with this compound for 7 days affected AD-associated genetic biomarkers and increased the expression of major constituent proteins of the skin barrier . Specifically, the treatment tended to restore TSLP and IL-6 gene expression to control levels and decrease the expression of both IL-4 and IL-13 .
Research Findings on Cellular and Molecular Mechanisms
Effects on Gene Expression
Research has demonstrated that 3-(Indol-3-YL) lactate influences the expression of several genes relevant to inflammation and tissue development. In studies using human skin equivalents, treatment with this compound decreased the expression of TSLP and IL-6, genes associated with inflammatory responses . Furthermore, the compound has been shown to regulate the expression of several cytokine mRNAs, suggesting involvement in allergy-related mechanisms .
Quantitative Research Data
Table 1: Key Properties of 3-(Indol-3-YL) Lactate
Property | Value |
---|---|
Molecular Formula | C11H10NO3- (conjugate base) |
Molecular Formula (acid form) | C11H11NO3 |
Molecular Weight (conjugate base) | 204.20 g/mol |
Molecular Weight (acid form) | 205.21 g/mol |
CAS Number | 832-97-3 |
Storage Recommendations | Store at 5°C, protect from light |
Table 2: Biological Activities of 3-(Indol-3-YL) Lactate
Biological Activity | Mechanism | Target Tissues/Cells |
---|---|---|
Anti-inflammatory | Regulation of STAT1 pathways | Immature enterocytes |
Immune modulation | Influence on cytokine expression | Immune cells, oligodendroglia |
Barrier function | Increased expression of barrier proteins | Skin keratinocytes |
Developmental regulation | Age-dependent protective effects | Intestinal epithelium |
Industrial and Synthetic Applications
Chemical Synthesis Role
Beyond its biological significance, 3-(Indol-3-YL) lactate serves as a reagent used in chemical synthesis . Its unique structure makes it valuable for creating more complex molecules with specific functional properties. This application demonstrates the compound's relevance beyond medical research, extending into the field of chemical manufacturing.
Future Research Directions
Clinical Application Development
Given the promising biological activities of 3-(Indol-3-YL) lactate, future research should focus on developing clinical applications. The compound's anti-inflammatory and protective effects on immature enterocytes suggest potential treatments for NEC in premature infants . Similarly, its effects on gene expression in models of atopic dermatitis indicate possible dermatological applications . Further clinical studies are needed to establish efficacy, dosing, and delivery methods for these potential therapies.
Biomarker Investigation
The presence of 3-(Indol-3-YL) lactate in multiple human biological fluids and its connections to conditions like multiple sclerosis suggest potential as a biomarker . Future research should investigate correlations between compound levels and disease states, potentially establishing diagnostic or prognostic tools based on this metabolite. Longitudinal studies tracking compound levels throughout disease progression would be particularly valuable.
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